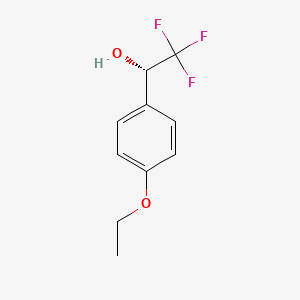
(S)-2-(1-Amino-2-hydroxyethyl)-5-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where phenol is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions . The resulting bromophenol can then be subjected to further reactions to introduce the amino and hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available phenol derivatives. The process would include bromination, followed by amination and hydroxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can result in various substituted phenols.
Aplicaciones Científicas De Investigación
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol
- 2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol
- 2-[(1S)-1-amino-2-hydroxyethyl]-5-chlorophenol
Uniqueness
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in the same molecule allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
Clave InChI |
OCMZLIPLJLNCOA-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)O)[C@@H](CO)N |
SMILES canónico |
C1=CC(=C(C=C1Br)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)








![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
